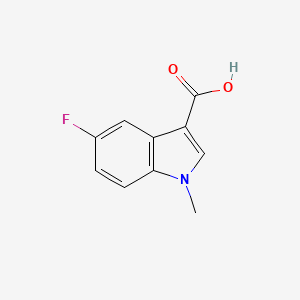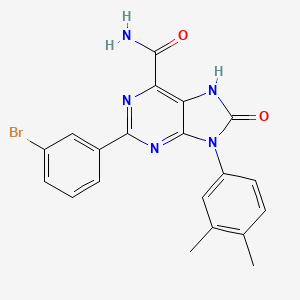
2-(3-bromophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to the one often involves multistep reactions, including halogenation, amidation, and the formation of purine rings. Techniques may include starting from precursor molecules with specific functional groups that facilitate the introduction of the desired structural elements. For instance, the use of antipyrine derivatives and bromo-benzyl components in the synthesis process can be crucial for achieving the complex structure of the target compound, as seen in related compounds (Saeed et al., 2020).
Molecular Structure Analysis
Molecular structure analysis of such compounds often involves X-ray crystallography, Hirshfeld surface analysis, and DFT calculations to elucidate the arrangement of atoms, bond lengths, angles, and interactions within the molecule. These studies reveal the isostructural nature of related compounds, crystallization patterns, and the significance of hydrogen bonds and π-interactions in stabilizing the molecular structure (Saeed et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving the compound often explore its reactivity towards various reagents and conditions, leading to the formation of new derivatives or the modification of existing functional groups. The presence of a bromophenyl group, for instance, can significantly influence the compound's reactivity, enabling specific substitutions or additions that modify its chemical properties (Kelley et al., 1990).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, can be determined through empirical studies, including crystallography and thermal analysis. The molecular configuration, particularly the arrangement of substituents around the purine core, plays a significant role in defining these properties. For example, the crystal packing and stabilization mechanisms are crucial in understanding the solid-state behavior of related molecules (Saeed et al., 2020).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards nucleophiles or electrophiles, and participation in hydrogen bonding, are influenced by the compound's functional groups. Investigations into related compounds have shown how specific substitutions at the purine ring affect these properties, offering insights into the behavior of the target compound under various chemical environments (Kelley et al., 1990).
科学的研究の応用
Tautomeric Analysis
A study on tautomeric dihydropurine derivatives, closely related to the compound , illustrates differences in conjugation and hydrogen bonding patterns due to tautomerism. This information could be valuable for understanding similar behaviors in 2-(3-bromophenyl)-9-(3,4-dimethylphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide (Beagley et al., 1995).
Intermolecular Interactions
Research on antipyrine-like derivatives, including compounds structurally similar to the queried chemical, focuses on X-ray structure characterization and intermolecular interactions. This could be relevant for understanding the structural and interaction properties of this compound (Saeed et al., 2020).
Synthesis and Application in Antimicrobial Studies
A study on the synthesis of various pyridine derivatives and their antimicrobial activities might provide insights into the potential application of the compound for similar purposes (Gad-Elkareem et al., 2011).
Potential Anti-Cancer Applications
Research into 6-chloro-2-(propylthio)-8,9-dihydro-7H-purine derivatives, similar to the compound , reveals potential selective anti-lung cancer properties, hinting at possible oncological applications for this compound (Zhao et al., 2018).
将来の方向性
特性
IUPAC Name |
2-(3-bromophenyl)-9-(3,4-dimethylphenyl)-8-oxo-7H-purine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN5O2/c1-10-6-7-14(8-11(10)2)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)12-4-3-5-13(21)9-12/h3-9H,1-2H3,(H2,22,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYOSPMSOVSMPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=CC=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2480941.png)
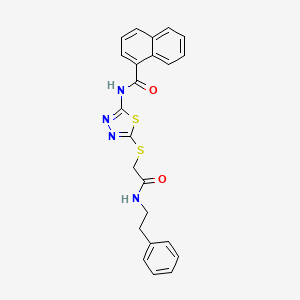
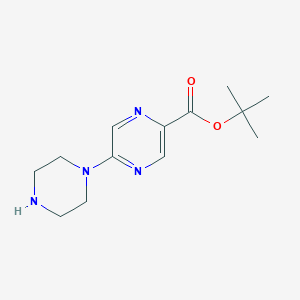
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-5-chloro-2-nitrobenzamide](/img/structure/B2480946.png)

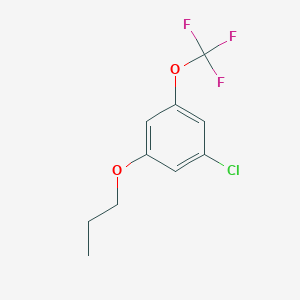
![ethyl 4-(2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2480949.png)
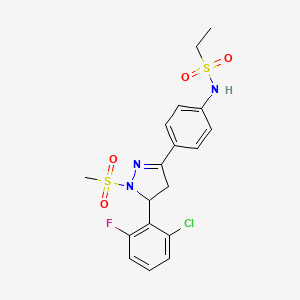
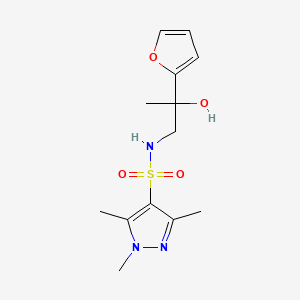
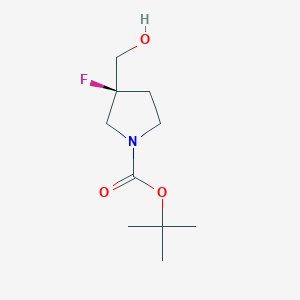


![5-((4-Ethoxyphenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480960.png)
